molecular formula C23H19ClN4O3S B10959936 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-6-(4-chlorophenyl)-3-methyl-N-(prop-2-en-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-6-(4-chlorophenyl)-3-methyl-N-(prop-2-en-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10959936
M. Wt: 466.9 g/mol
InChI Key: FBLKGAGVCXGOBR-UHFFFAOYSA-N
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Description

N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N-ALLYL-6-(4-CHLOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, an isoxazole ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N-ALLYL-6-(4-CHLOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the thiazole and isoxazole intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions . The isoxazole ring can be prepared via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes . The final compound is obtained by coupling the thiazole and isoxazole intermediates with the pyridine ring through a series of nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and 1,3-dipolar cycloaddition, as well as the development of more efficient catalysts and reaction conditions .

Scientific Research Applications

N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N-ALLYL-6-(4-CHLOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-N-ALLYL-6-(4-CHLOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . The isoxazole ring can form hydrogen bonds with biological molecules, affecting their function . The pyridine ring can participate in π-π stacking interactions, stabilizing the compound’s binding to its targets .

Properties

Molecular Formula

C23H19ClN4O3S

Molecular Weight

466.9 g/mol

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-6-(4-chlorophenyl)-3-methyl-N-prop-2-enyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H19ClN4O3S/c1-5-10-28(23-25-13(3)20(32-23)14(4)29)22(30)17-11-18(15-6-8-16(24)9-7-15)26-21-19(17)12(2)27-31-21/h5-9,11H,1,10H2,2-4H3

InChI Key

FBLKGAGVCXGOBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC=C)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)Cl)C(=O)C

Origin of Product

United States

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